molecular formula C8H8N2 B1266821 3-Amino-2-methylbenzonitrile CAS No. 69022-35-1

3-Amino-2-methylbenzonitrile

Cat. No.: B1266821
CAS No.: 69022-35-1
M. Wt: 132.16 g/mol
InChI Key: BSMSSOYMWIEQKH-UHFFFAOYSA-N
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Description

3-Amino-2-methylbenzonitrile is an organic compound with the molecular formula C8H8N2. It is a derivative of benzonitrile, characterized by the presence of an amino group and a methyl group attached to the benzene ring. This compound is a white solid at room temperature and is used in various chemical syntheses and industrial applications.

Scientific Research Applications

3-Amino-2-methylbenzonitrile is utilized in several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of dyes, pigments, and agrochemicals.

Safety and Hazards

3-Amino-2-methylbenzonitrile is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Amino-2-methylbenzonitrile involves the reduction of 2-methyl-3-nitrobenzonitrile. The reaction is typically carried out using zinc dust and ammonium chloride in a mixture of tetrahydrofuran and methanol at temperatures ranging from 0 to 20°C. The reaction mixture is stirred for about 2 hours, followed by filtration and extraction to obtain the desired product .

Industrial Production Methods: Industrial production of this compound often involves similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the use of alternative reducing agents and solvents may be explored to improve the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under various conditions.

Major Products:

    Oxidation: Formation of 3-nitro-2-methylbenzonitrile.

    Reduction: Formation of 3-amino-2-methylbenzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-Amino-2-methylbenzonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, affecting enzyme activity and metabolic pathways. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

    3-Aminobenzonitrile: Lacks the methyl group, leading to different reactivity and applications.

    2-Amino-3-methylbenzonitrile: The position of the amino and methyl groups is reversed, affecting its chemical behavior.

    4-Amino-2-methylbenzonitrile: The amino group is positioned differently on the benzene ring, leading to variations in its reactivity.

Uniqueness: 3-Amino-2-methylbenzonitrile is unique due to the specific positioning of the amino and methyl groups, which influences its chemical reactivity and potential applications. The compound’s structure allows for specific interactions in chemical syntheses and biological studies, making it a valuable compound in various fields.

Properties

IUPAC Name

3-amino-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMSSOYMWIEQKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291990
Record name 3-amino-2-methylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69022-35-1
Record name 69022-35-1
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Record name 3-amino-2-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2-methylbenzonitrile
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Synthesis routes and methods I

Procedure details

283 g (2.0 mol) of 3-chloro-2-methylaniline are dissolved in 250 ml of N-methylpyrrolidone and admixed with 200 g (2.23 mol) of CuCN. The reaction mixture is subsequently stirred under N2 and at 225° C. for six hours. After cooling to 100° C., the reaction mixture is poured into 2.5 l of 25 percent ammonia solution and stirred at 25° C. for one hour. During this time, the atmospheric oxygen oxidizes the Cu(I) nitrile complex of the product to a water-soluble Cu(II) salt, which is evident by the formation of the intensively blue tetramine complex. Some of the CuCl remains undissolved as a white solid and can be easily removed by filtration with suction. The filtrate is extracted with approximately 2 l of methyl tert-butyl ether and then washed with ammonia water and finally three times with water. The organic phase is dried over sodium sulfate and concentrated, affording 255 g (89% yield of crude product) of a dark oil which can be purified by recrystallization from cyclohexane/toluene (5:1).
Quantity
283 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
CuCN
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
CuCl
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
89%

Synthesis routes and methods II

Procedure details

To a mixture of 2-methyl-3-nitrobenzonitrile (5.50 g, 33.9 mmol) and ammonium chloride (25.4 g, 475 mmol) in tetrahydrofuran (100 mL) and methanol (100 mL) at 0° C. was added zinc dust (31.1 g, 475 mmol) in portions. The mixture was stirred at room temperature for 2 hr. The insoluble material was removed by suction filtration through CELITE®, and the filtrate was concentrated under vacuum. The residue was diluted with water (50 mL) and extracted with CH2Cl2 (4×100 mL). The combined extract was dried over anhydrous MgSO4. Removal of solvent under vacuum provided the desired product (4.19 g, 31.7 mmol, 93% yield) as a white solid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
31.1 g
Type
catalyst
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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